Superior Mass Separation: M+12 vs. M+15 Prevents Spectral Overlap in Isotope Dilution MS
The fully labeled 2'-Deoxycytidine-13C9,15N3 (M+12) provides a mass shift that is distinct from the more common single-label ¹⁵N₃ analog (M+3) and the partial-label ¹³C₉ analog (M+9). A direct vendor comparison confirms that 2'-Deoxycytidine-13C9,15N3 exhibits a mass shift of M+12, whereas the ¹⁵N₃-only analog exhibits a shift of M+15 . The M+12 shift is critical in complex biological matrices where endogenous cytidine species (e.g., methylated, hydroxymethylated forms) may produce M+3 or M+9 isotope peaks, leading to inaccurate quantification if an IS with insufficient mass separation is used [1].
| Evidence Dimension | Nominal mass shift relative to unlabeled 2'-deoxycytidine |
|---|---|
| Target Compound Data | M+12 |
| Comparator Or Baseline | 2'-Deoxycytidine-15N3 (M+15) and 2'-Deoxycytidine-13C9 (M+9) [implied] |
| Quantified Difference | M+12 vs. M+15 (absolute difference of 3 Da) for monophosphate form |
| Conditions | Mass spectrometry, based on molecular weight difference; vendor comparison table |
Why This Matters
This ensures the internal standard signal does not overlap with endogenous metabolites or other labeled species, maintaining assay specificity.
- [1] Marchante-Gayón JM, et al. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass Spectrom Rev. 2024;43(5):998-1018. View Source
